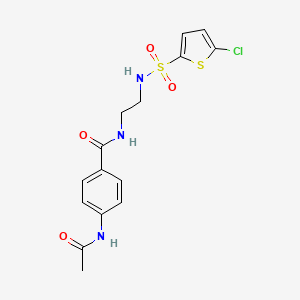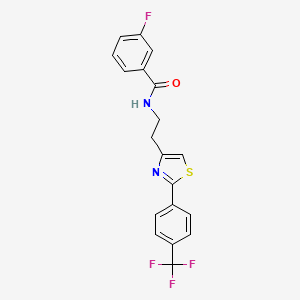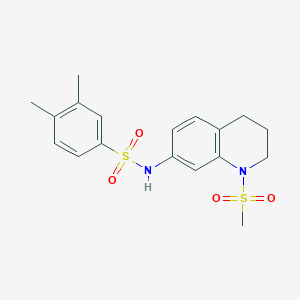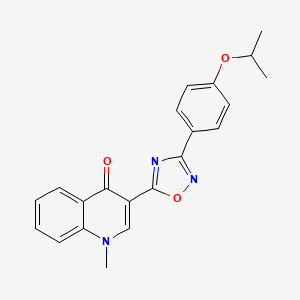
3-Chloro-4-(3-methylmorpholin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(3-methylmorpholin-4-yl)aniline is a chemical compound with the CAS Number: 1156820-04-0 . It has a molecular weight of 226.71 and its IUPAC name is 3-chloro-4-(3-methyl-4-morpholinyl)aniline . It is stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(3-methylmorpholin-4-yl)aniline is 1S/C11H15ClN2O/c1-8-7-15-5-4-14(8)11-3-2-9(13)6-10(11)12/h2-3,6,8H,4-5,7,13H2,1H3 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Analysis
- Kurt, Yurdakul, and Yurdakul (2004) explored the molecular geometry and vibrational frequencies of 3-chloro-4-methyl aniline (3-Cl-4ma), providing insights into its molecular structure using Hartree-Fock and density functional methods (Kurt, Yurdakul, & Yurdakul, 2004).
Synthesis and Evaluation as Antimicrobial Agents
- Bairagi, Bhosale, and Deodhar (2009) synthesized a series of compounds from 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde and different anilines, evaluating their antimicrobial activity, which indicates potential pharmaceutical applications (Bairagi, Bhosale, & Deodhar, 2009).
Effects on Mesomorphic Properties
- Hasegawa et al. (1989) studied the effects of chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines on mesomorphic properties, contributing to the understanding of materials science (Hasegawa et al., 1989).
Investigation of Vibrational Analysis for NLO Materials
- Revathi et al. (2017) conducted experimental and theoretical vibrational analysis of chloro-3-(trifluoromethyl)aniline, contributing to the understanding of its potential use in Non-Linear Optical (NLO) materials (Revathi et al., 2017).
Antimicrobial Activity and Crystallographic Analysis
- Yilmaz et al. (2012) synthesized and characterized (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline, investigating its antimicrobial activities and providing crystallographic data (Yilmaz et al., 2012).
Adsorption Studies for Environmental Applications
- Słomkiewicz et al. (2017) studied the adsorption of chloro derivatives of aniline on halloysite adsorbents, a research crucial for environmental science and pollution control (Słomkiewicz et al., 2017).
Synthesis and Characterization for Organic Light-Emitting Diodes
- Vezzu et al. (2010) synthesized highly luminescent tetradentate bis-cyclometalated platinum complexes with applications in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Safety and Hazards
The safety information available indicates that 3-Chloro-4-(3-methylmorpholin-4-yl)aniline has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary targets of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like many aniline derivatives, it may interact with various enzymes and receptors in the body .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
The molecular and cellular effects of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline’s action are currently unknown. Given its chemical structure, it may have potential effects on various biological processes, but these effects need to be confirmed through experimental studies .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the biological system in which it is present .
Propiedades
IUPAC Name |
3-chloro-4-(3-methylmorpholin-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-7-15-5-4-14(8)11-3-2-9(13)6-10(11)12/h2-3,6,8H,4-5,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGGIFLBAALOKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2371768.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2371772.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2371773.png)


![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid](/img/structure/B2371776.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2371778.png)

![(2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B2371782.png)